Navigating Novel Chemical Space: A Technical Guide to Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate and its Prominent Isomer
Navigating Novel Chemical Space: A Technical Guide to Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate and its Prominent Isomer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Spirocyclic Scaffold
The quest for novel molecular scaffolds that can unlock new biological targets and expand the intellectual property landscape is a central theme in modern drug discovery. Azaspiro[3.3]heptanes have emerged as a particularly promising class of compounds, offering a rigid, three-dimensional structure that can serve as a bioisosteric replacement for more common saturated heterocycles like piperidine.[1][2] This guide focuses on tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate, a unique building block for medicinal chemistry.
It is crucial to address a point of potential ambiguity at the outset. While the topic specifies the 1-azaspiro isomer, the vast majority of published scientific literature and commercially available material pertains to its isomer, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS Number: 1181816-12-5) .[3][4] The CAS Number for the 1-azaspiro isomer is 1363380-93-1.[5] Due to the extensive documentation and established utility of the 2-azaspiro isomer in drug discovery, this guide will primarily focus on this well-characterized compound, while acknowledging the distinct nature of the 1-azaspiro analogue. The principles and applications discussed herein for the 2-azaspiro isomer provide a strong framework for understanding the potential of the broader azaspiro[3.3]heptane class.
The 2-azaspiro[3.3]heptane core is of significant interest as it provides a structurally novel, conformationally rigid surrogate for the 4-substituted piperidine motif, a common feature in many approved drugs.[6] This guide will provide a comprehensive overview of its properties, synthesis, and applications, empowering researchers to leverage this valuable scaffold in their drug design endeavors.
Physicochemical and Structural Properties
The utility of a chemical building block in drug discovery is intrinsically linked to its physicochemical properties. These parameters influence solubility, permeability, and metabolic stability, all of which are critical for developing viable drug candidates. The properties of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1181816-12-5 | [3][4][7][8] |
| Molecular Formula | C₁₁H₁₇NO₃ | [4][7] |
| Molecular Weight | 211.26 g/mol | [4][7] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 114.5-119 °C | [9][10] |
| Boiling Point (Predicted) | 314.7 ± 42.0 °C | [9] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [9] |
| pKa (Predicted) | -0.93 ± 0.20 | [9] |
| InChI Key | HQHRAGXKFOTSQE-UHFFFAOYSA-N | [3][4] |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C2 | [4] |
The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for controlled, sequential chemical modifications. The ketone functionality on the cyclobutane ring provides a versatile handle for a wide range of chemical transformations, including reductive amination, olefination, and addition of nucleophiles.[6][11]
Scalable Synthesis: A Gateway to Novel Derivatives
The accessibility of a chemical scaffold in sufficient quantities is a prerequisite for its widespread adoption in drug discovery programs. Several efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed, with one of the most notable being a [2+2] cycloaddition approach.[6][12]
Experimental Protocol: [2+2] Cycloaddition Route
This protocol is adapted from the literature and provides a robust method for the multi-gram synthesis of the target compound.[12]
Step 1: Synthesis of tert-butyl 3-methyleneazetidine-1-carboxylate
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To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as a mixture of methylcyclohexane and toluene, add methyltriphenylphosphonium bromide (1.1 equivalents) and a strong base like sodium bis(trimethylsilyl)amide (1.05 equivalents).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography to yield tert-butyl 3-methyleneazetidine-1-carboxylate.
Step 2: [2+2] Cycloaddition with Dichloroketene
-
Generate dichloroketene in situ by the addition of trichloroacetyl chloride (2 equivalents) to a suspension of activated zinc (3 equivalents) in a solvent like diethyl ether.
-
To this mixture, add a solution of tert-butyl 3-methyleneazetidine-1-carboxylate (1 equivalent) in the same solvent, maintaining the temperature at reflux.
-
Monitor the reaction for the disappearance of the starting olefin.
-
After the reaction is complete, filter the mixture to remove excess zinc and concentrate the filtrate under reduced pressure.
Step 3: Dechlorination to the Final Product
-
Dissolve the crude dichlorocyclobutanone from the previous step in a mixture of acetic acid and an ethereal solvent.
-
Add activated zinc dust portion-wise while stirring vigorously.
-
Continue stirring until the dechlorination is complete, as indicated by LC-MS analysis.
-
Filter the reaction mixture and neutralize the filtrate. Extract the product with an organic solvent.
-
Purify the final product by flash column chromatography or recrystallization to obtain tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.
Rationale Behind Experimental Choices
-
Choice of Base in Step 1: Sodium bis(trimethylsilyl)amide is a strong, non-nucleophilic base that efficiently deprotonates the phosphonium salt to generate the ylide for the Wittig reaction without competing side reactions.
-
In situ Generation of Dichloroketene: Dichloroketene is highly reactive and prone to polymerization. Generating it in the presence of the olefin ensures its efficient trapping in the desired [2+2] cycloaddition reaction.
-
Activated Zinc for Dechlorination: The use of activated zinc is crucial for the efficient reductive dechlorination of the dichlorocyclobutanone intermediate. Activation removes the passivating oxide layer from the zinc surface, enhancing its reactivity.
Synthetic Workflow Diagram
Caption: Scalable synthesis of the target compound via a Wittig reaction, [2+2] cycloaddition, and dechlorination.
Applications in Drug Discovery and Medicinal Chemistry
The rigid spirocyclic core of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate offers several advantages in drug design. Its three-dimensional nature allows for the precise positioning of substituents in space, which can lead to improved potency and selectivity for biological targets. Furthermore, the introduction of a spirocyclic center can enhance metabolic stability by blocking sites of metabolism on the parent ring system.[2]
A Bioisosteric Replacement for Piperidine
One of the most powerful applications of the 2-azaspiro[3.3]heptane scaffold is as a bioisostere for the ubiquitous piperidine ring.[1][13] Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound in order to improve its physicochemical or pharmacological properties without significantly altering its interaction with the biological target. The 2-azaspiro[3.3]heptane moiety can mimic the spatial arrangement of substituents on a 4-substituted piperidine, while offering a novel and patentable chemical entity.[6]
An interesting consequence of replacing a piperidine or morpholine with an azaspiro[3.3]heptane is the potential to lower the lipophilicity (logD) of the molecule, which can be beneficial for improving its pharmacokinetic profile.[13] This seemingly counterintuitive effect, where adding a carbon atom decreases lipophilicity, is attributed to an increase in the basicity of the nitrogen atom in the spirocyclic system.[13]
Logical Relationship Diagram: Bioisosteric Replacement
Caption: The role of 2-azaspiro[3.3]heptane as a bioisostere for piperidine, leading to improved drug-like properties.
The versatility of the ketone handle on tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate allows for the introduction of a wide array of functional groups, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships.[11][14] This makes it an invaluable tool for medicinal chemists aiming to develop the next generation of therapeutics.
Conclusion
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a highly valuable and versatile building block for modern drug discovery. Its rigid, three-dimensional structure, coupled with its role as a novel bioisostere for common saturated heterocycles, provides a powerful platform for the design of new therapeutic agents with improved properties. The scalable synthetic routes to this compound ensure its accessibility for both small-scale exploratory studies and larger-scale preclinical development. As the demand for novel chemical matter continues to grow, the strategic application of unique scaffolds like the azaspiro[3.3]heptane core will be paramount in the successful discovery and development of innovative medicines.
References
-
Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. [Link]
-
Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed, PMID: 19637855. [Link]
-
CP Lab Safety. tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate, min 97%, 100 mg. [Link]
-
PubChem. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. [Link]
-
Pharmaffiliates. 1181816-12-5| Chemical Name : tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. American Chemical Society. [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
Stepan, A. F., et al. (2016). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. Journal of Medicinal Chemistry, 59(9), 4562-4573. [Link]
-
Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[6][6] heptane-2-carboxylic acid tert-butyl ester.
-
Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. [Link]
-
ResearchGate. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. [Link]
-
ResearchGate. Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy). [Link]
-
Stepan, A. F., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 194-197. [Link]
-
Protheragen. Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
LookChem. How to prepare and apply tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate? [Link]
Sources
- 1. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1181816-12-5 [sigmaaldrich.com]
- 4. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate | C11H17NO3 | CID 52333005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1181816-12-5 [minglangchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Protheragen [protheragen.ai]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
